N-(6-nitropyridin-3-yl)acetamide
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Overview
Description
N-(6-nitropyridin-3-yl)acetamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a nitro group at the 6th position of the pyridine ring and an acetamide group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-nitropyridin-3-yl)acetamide typically involves the nitration of a pyridine derivative followed by acetamidation. One common method involves the nitration of 3-acetylpyridine using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 6th position. The resulting 6-nitro-3-acetylpyridine is then reacted with ammonia or an amine to form this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(6-nitropyridin-3-yl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form different oxidation states of the nitrogen atom.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: N-(6-aminopyridin-3-yl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyridine ring.
Scientific Research Applications
N-(6-nitropyridin-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of nitroaromatic compounds with biological systems and their potential toxicological effects.
Mechanism of Action
The mechanism of action of N-(6-nitropyridin-3-yl)acetamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The acetamide group may also play a role in modulating the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-3-nitropyridin-2-yl)acetamide: Similar structure but with a chloro group instead of a nitro group.
N-(6-morpholinopyridin-3-yl)acetamide: Contains a morpholine ring instead of a nitro group.
N-(6-aminopyridin-3-yl)acetamide: The nitro group is reduced to an amino group.
Uniqueness
N-(6-nitropyridin-3-yl)acetamide is unique due to the presence of both a nitro group and an acetamide group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
52092-46-3 |
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Molecular Formula |
C7H7N3O3 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
N-(6-nitropyridin-3-yl)acetamide |
InChI |
InChI=1S/C7H7N3O3/c1-5(11)9-6-2-3-7(8-4-6)10(12)13/h2-4H,1H3,(H,9,11) |
InChI Key |
OLNYAGCWUQTTSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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